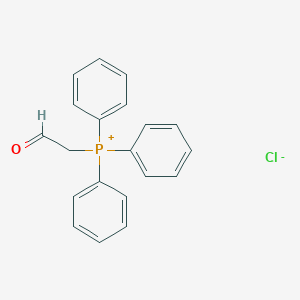
(Formylmethyl)triphenylphosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Formylmethyl)triphenylphosphonium chloride, also known as 2-Oxoethyltriphenylphosphonium chloride, is a chemical compound with the molecular formula C20H18ClOP and a molecular weight of 340.78 g/mol . It is a phosphonium salt that is commonly used in organic synthesis, particularly in the preparation of various phosphorus ylides and as a reactant in hydroazidation reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Formylmethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with formaldehyde or acetaldehyde in the presence of hydrochloric acid . The reaction typically occurs under inert atmospheric conditions to prevent oxidation and degradation of the product. The compound is obtained as a solid with a melting point of 209-212°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Formylmethyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Hydroazidation Reactions: Used in the preparation of α-azido alcohols.
Cycloaddition Reactions: Involved in intramolecular [4 + 3] cycloaddition reactions.
Prodrug Preparation: Utilized in the synthesis of prodrugs like (2-hydroxyamino-vinyl)-triphenyl-phosphonium, which inhibit peroxidase activity and apoptosis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aromatic amines, isopropanol, and various nucleophiles containing carbonyl groups . Reaction conditions often involve moderate temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound include α-azido alcohols, carbo- and heterocyclic systems, and various phosphorus ylides .
Aplicaciones Científicas De Investigación
(Formylmethyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Formylmethyl)triphenylphosphonium chloride involves its role as a precursor to phosphorus ylides. These ylides participate in various organic reactions, including Wittig reactions, which are used to form carbon-carbon double bonds . The compound’s ability to transfer formyl groups to other molecules makes it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Chloromethyl)triphenylphosphonium chloride
- (Triphenylphosphoranylidene)acetaldehyde
Uniqueness
(Formylmethyl)triphenylphosphonium chloride is unique due to its specific ability to participate in hydroazidation and cycloaddition reactions, as well as its role in the preparation of prodrugs that inhibit peroxidase activity and apoptosis . Its stability and reactivity under various conditions make it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
62942-43-2 |
|---|---|
Fórmula molecular |
C20H18BrOP |
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
2-oxoethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C20H18OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1;/p-1 |
Clave InChI |
ONKFMORVDUPLGP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
2-Oxoethyl)triphenyl-phosphonium Chloride; (2-Oxoethyl)triphenylphosphonium Chloride; F 0031 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















